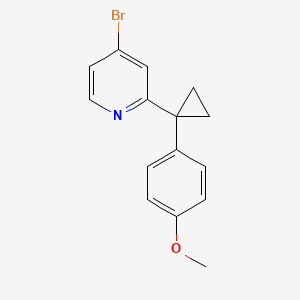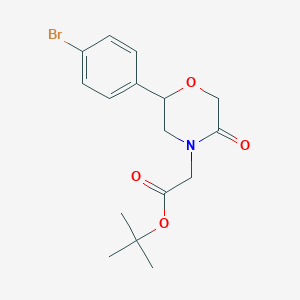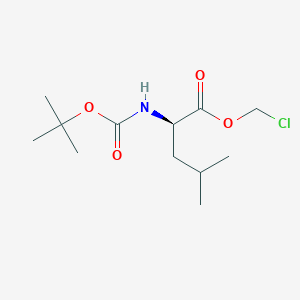![molecular formula C6H11NO2S B1448066 Hexahydro-1H-thieno[3,4-c]pyrrol-2,2-dioxid CAS No. 1447964-71-7](/img/structure/B1448066.png)
Hexahydro-1H-thieno[3,4-c]pyrrol-2,2-dioxid
Übersicht
Beschreibung
Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a heterocyclic compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol. This compound is known for its unique structure, which includes a thieno[3,4-c]pyrrole core with two oxygen atoms attached to the sulfur atom, forming a dioxide group. It is commonly referred to as rusticyanin, a blue copper protein found in bacteria and archaea.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a scaffold for constructing compound libraries in drug discovery . In biology, it is studied for its role as a blue copper protein in bacteria and archaea. In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. In industry, it is used in the development of new materials and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide typically involves the [3 + 2] cycloaddition of an ylide generated from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides . This method allows for the practical synthesis of derivatives of this bicyclic scaffold, which are obtained as single diastereomers .
Industrial Production Methods: Industrial production methods for hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thieno[3,4-c]pyrrole core and the dioxide group.
Common Reagents and Conditions: Common reagents used in the reactions of hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions typically result in the formation of various substituted thieno[3,4-c]pyrrole derivatives.
Wirkmechanismus
The mechanism of action of hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide involves its interaction with molecular targets and pathways in biological systems. As a blue copper protein, it participates in electron transfer processes in bacteria and archaea. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide can be compared with other similar compounds, such as hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide . These compounds share a similar thieno[3,4-c]pyrrole core but differ in the position and number of oxygen atoms attached to the sulfur atom. The unique structure of hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide, with its two oxygen atoms forming a dioxide group, distinguishes it from other related compounds and contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-5-1-7-2-6(5)4-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZRVBJBOOMUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)







